molecular formula C25H32O9 B1250635 Norcaesalpinin D

Norcaesalpinin D

Cat. No. B1250635
M. Wt: 476.5 g/mol
InChI Key: SJZIFWGVHGVKAH-AVZLBZSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norcaesalpinin D is a diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, an enone, a tertiary alcohol, a diterpenoid and an aromatic ketone.

Scientific Research Applications

Inhibitory Activities in Disease Management

Norcaesalpinin D, as a component of various cassane-type diterpenoids, has shown potential in disease management through its inhibitory activities. Studies have demonstrated that these diterpenoids, including norcaesalpinin D, can inhibit phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression. This inhibition is significant in the context of diseases like asthma, where PDE4 is a target protein. Compounds related to norcaesalpinin D have shown moderate inhibitory activity on PDE4 and considerable strength against NF-κB expression, indicating potential anti-inflammatory properties (Liu et al., 2020).

Antimalarial Activity

Norcaesalpinin D and related diterpenes have shown significant antimalarial activity. Specifically, studies have observed dose-dependent inhibitory effects on Plasmodium falciparum growth, a parasite responsible for malaria. Some of these compounds, including variations of norcaesalpinin, have demonstrated exceptionally potent inhibitory activity, suggesting their potential use in antimalarial therapies (Linn et al., 2005).

Cytotoxic Activities Against Cancer

Research has also explored the cytotoxic activities of norcaesalpinin D and related compounds against various human cancer cell lines. This exploration is crucial for developing new cancer treatments. The structure-activity relationships of these compounds, including norcaesalpinin D, are being studied to understand their potential as anti-cancer agents (Wu et al., 2014).

Anti-Inflammatory Activity

Furthermore, norcaesalpinin D and similar diterpenoids have been isolated and evaluated for their anti-inflammatory activity. This includes the study of compounds from Caesalpinia bonduc and related species, where new cassane-type diterpenoids, including norcaesalpinin D, have been isolated and tested for their effects on inflammatory processes (Liu et al., 2021).

Lipid Lowering Effects in Hepatocytes

Norcaesalpinin D and related compounds have shown potential in reducing intracellular lipid accumulation, triglyceride, and cholesterol contents in hepatocytes. This property indicates their possible use in treating fatty liver disease, offering a new avenue for therapeutic interventions in liver health (Huang et al., 2021).

properties

Product Name

Norcaesalpinin D

Molecular Formula

C25H32O9

Molecular Weight

476.5 g/mol

IUPAC Name

[(1R,2S,3S,4aR,6aR,11aS,11bS)-1,3-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-2-yl] acetate

InChI

InChI=1S/C25H32O9/c1-12(26)32-20-21(33-13(2)27)23(4,5)25(30)9-7-15-17(24(25,6)22(20)34-14(3)28)11-18-16(19(15)29)8-10-31-18/h8,10,15,17,20-22,30H,7,9,11H2,1-6H3/t15-,17+,20+,21-,22+,24+,25-/m1/s1

InChI Key

SJZIFWGVHGVKAH-AVZLBZSXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@]2([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3CC[C@]2(C([C@@H]1OC(=O)C)(C)C)O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(C2(CCC3C(C2(C1OC(=O)C)C)CC4=C(C3=O)C=CO4)O)(C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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